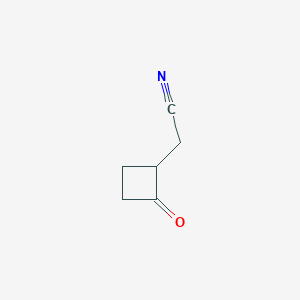![molecular formula C11H14Br2N2O2 B13453772 Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is an organic compound that features a tert-butyl ester group and a dibromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate typically involves the reaction of tert-butyl 2-aminoacetate with 5,6-dibromopyridine. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the pyridine ring can be substituted with various nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas can be used.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the debrominated pyridine derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its dibromo groups make it a versatile intermediate for further functionalization .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used in the design and synthesis of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to these targets, while the ester group could be hydrolyzed to release the active form of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,5-dibromopyridin-3-yl carbonate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
Uniqueness
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of both dibromo and ester functional groups. This combination of features makes it a valuable intermediate for various synthetic applications and potential biological activities .
Propriétés
Formule moléculaire |
C11H14Br2N2O2 |
|---|---|
Poids moléculaire |
366.05 g/mol |
Nom IUPAC |
tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15) |
Clé InChI |
KIHODIUXJBOBJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1=NC(=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)






amine dihydrochloride](/img/structure/B13453767.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)

![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
